
(3-(3-吗啉丙氧基)苯基)硼酸
描述
(3-(3-Morpholinopropoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C₁₃H₂₀BNO₄. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinopropoxy group.
科学研究应用
作用机制
Target of Action
The primary target of (3-(3-Morpholinopropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (3-(3-Morpholinopropoxy)phenyl)boronic acid interacts with the palladium catalyst in two main steps: oxidative addition and transmetalation .
- The palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups . The (3-(3-Morpholinopropoxy)phenyl)boronic acid, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by (3-(3-Morpholinopropoxy)phenyl)boronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (3-(3-Morpholinopropoxy)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of (3-(3-Morpholinopropoxy)phenyl)boronic acid is influenced by several environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Furthermore, the compound is relatively stable and environmentally benign, suggesting that it may be resistant to degradation in various environmental conditions .
生化分析
Biochemical Properties
(3-(3-Morpholinopropoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with enzymes such as serine proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site serine residues. The boronic acid group of (3-(3-Morpholinopropoxy)phenyl)boronic acid forms a tetrahedral boronate ester with the hydroxyl group of the serine residue, thereby inhibiting the enzyme’s activity. Additionally, (3-(3-Morpholinopropoxy)phenyl)boronic acid can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .
Cellular Effects
The effects of (3-(3-Morpholinopropoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-(3-Morpholinopropoxy)phenyl)boronic acid can inhibit the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream cellular processes such as cell proliferation, differentiation, and apoptosis. Moreover, (3-(3-Morpholinopropoxy)phenyl)boronic acid has been reported to impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of (3-(3-Morpholinopropoxy)phenyl)boronic acid involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound interacts with nucleophilic groups such as hydroxyl and amino groups present in enzymes and other proteins. This interaction results in the formation of a boronate ester or amide, leading to enzyme inhibition or activation. Additionally, (3-(3-Morpholinopropoxy)phenyl)boronic acid can modulate gene expression by binding to transcription factors and altering their activity. The compound’s ability to form reversible covalent bonds allows for dynamic regulation of biochemical processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(3-Morpholinopropoxy)phenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol. Long-term studies have shown that (3-(3-Morpholinopropoxy)phenyl)boronic acid can have sustained effects on cellular function, with some studies reporting persistent enzyme inhibition and altered cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of (3-(3-Morpholinopropoxy)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (3-(3-Morpholinopropoxy)phenyl)boronic acid can exhibit toxic effects, including cellular damage and organ toxicity. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
(3-(3-Morpholinopropoxy)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, (3-(3-Morpholinopropoxy)phenyl)boronic acid can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic pathways and cellular energy balance .
Transport and Distribution
The transport and distribution of (3-(3-Morpholinopropoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, (3-(3-Morpholinopropoxy)phenyl)boronic acid can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of (3-(3-Morpholinopropoxy)phenyl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For instance, (3-(3-Morpholinopropoxy)phenyl)boronic acid can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Morpholinopropoxy)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with 3-morpholinopropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholinopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: (3-(3-Morpholinopropoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
Phenylboronic acid: Similar structure but lacks the morpholinopropoxy group, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid: Contains a dioxaborolane group, offering different reactivity and stability profiles.
Uniqueness: (3-(3-Morpholinopropoxy)phenyl)boronic acid is unique due to the presence of the morpholinopropoxy group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
属性
IUPAC Name |
[3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11,16-17H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSLZSEOJFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)
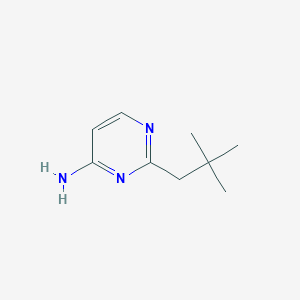

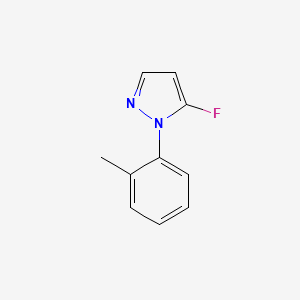
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
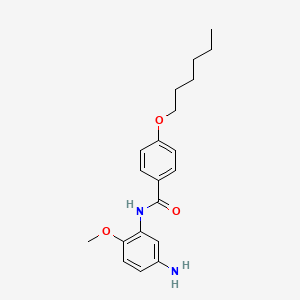
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)
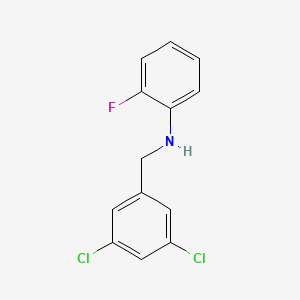

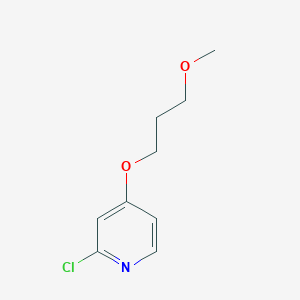
![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)
